molecular formula C8H5IN2O2 B12818772 5-Iodo-4-methyl-2-nitrobenzonitrile

5-Iodo-4-methyl-2-nitrobenzonitrile

Cat. No.: B12818772
M. Wt: 288.04 g/mol
InChI Key: JZYUXXXYWBCHDX-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-2-nitrobenzonitrile is a multifunctional aromatic compound of significant interest in research and development, particularly in medicinal chemistry. This compound features three distinct functional groups—an iodine atom, a nitrile group, and a nitro group—on a toluene backbone, making it a valuable scaffold for chemical synthesis and diversification. The iodine substituent serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse library of novel derivatives for structure-activity relationship (SAR) studies . The presence of both nitro and nitrile groups is commonly associated with biological activity. Research on structurally similar iodonitrobenzonitriles has demonstrated potent anthelmintic activity, suggesting potential applications in the development of novel veterinary pharmaceuticals . Furthermore, substituted nitrobenzenes and benzonitriles are frequently investigated in quantitative structure-activity relationship (QSAR) studies to model and predict their toxicity to organisms like Tetrahymena pyriformis , which is crucial for both environmental safety assessment and the rational design of safer agrochemicals . From a physico-chemical perspective, compounds of this class are typically solid at room temperature. Handling requires standard laboratory safety precautions. As a precaution, researchers should wear appropriate personal protective equipment and refer to the safety data sheet for detailed handling and storage instructions. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

5-iodo-4-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C8H5IN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3

InChI Key

JZYUXXXYWBCHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methyl-2-nitrobenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by iodination. The nitration process introduces a nitro group to the benzene ring, while the iodination step adds an iodine atom. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Scientific Research Applications

Chemistry: 5-Iodo-4-methyl-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and iodine substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its derivatives may also find applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-2-nitrobenzonitrile depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The iodine atom can participate in substitution reactions, while the nitrile group can undergo various transformations.

Molecular Targets and Pathways: In biological systems, the compound’s effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 5-Iodo-4-methyl-2-nitrobenzonitrile and related compounds from :

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Purity
This compound C₈H₅IN₂O₂ 288.05 5-I, 4-CH₃, 2-NO₂ Nitrile, Nitro 95%
5-Iodo-2-methoxybenzaldehyde C₈H₇IO₂ 262.05 5-I, 2-OCH₃ Aldehyde, Methoxy 95%
N-Methyl-4-nitrobenzenesulfonamide C₇H₈N₂O₄S 234.21 4-NO₂ Sulfonamide, Nitro 98%
N-Benzyl-5-fluoro-2-nitroaniline C₁₃H₁₁FN₂O₂ 258.24 5-F, 2-NO₂ Aniline, Nitro, Benzyl 95%
(E)-Methyl 3-(3-bromophenyl)acrylate C₁₀H₉BrO₂ 257.08 3-Br Ester, Bromophenyl N/A

Key Observations :

Halogen Effects: The iodo substituent in the target compound increases molecular weight (288.05 g/mol) compared to the fluoro (258.24 g/mol) and bromo (257.08 g/mol) analogs. Iodo’s larger atomic radius may enhance steric hindrance and polarizability, influencing reactivity in cross-coupling reactions.

Nitro Group Positioning :

  • The 2-nitro group in the target compound creates a meta-directing effect, contrasting with the 4-nitro group in N-Methyl-4-nitrobenzenesulfonamide, which directs electrophiles to the para position. This positional difference impacts regioselectivity in further functionalization .

Functional Group Diversity: The nitrile group in the target compound enhances electrophilicity compared to the aldehyde in 5-Iodo-2-methoxybenzaldehyde. Nitriles are often leveraged in cycloaddition reactions or as precursors to amines.

Q & A

Q. What synthetic routes are recommended for 5-Iodo-4-methyl-2-nitrobenzonitrile, and how is purity validated?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign signals for the aromatic protons (e.g., deshielded H-3 due to nitro group) and nitrile carbon (~115 ppm).
  • IR Spectroscopy: Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups.
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₈H₆IN₂O₂: 320.9472) .

Q. How can positional isomerism of substituents be confirmed using X-ray crystallography?

Methodological Answer:

  • Crystal Growth: Dissolve the compound in DCM/hexane and allow slow evaporation.
  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: SHELXL for structure solution; anisotropic displacement parameters for heavy atoms (iodine) .
  • Validation: ORTEP-3 for graphical representation of thermal ellipsoids and bond distances (e.g., C-I bond ~2.09 Å) .

Advanced Research Questions

Q. How do steric and electronic effects influence Suzuki-Miyaura coupling reactivity of this compound?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing nitro group activates the iodo substituent for oxidative addition to Pd(0).
  • Steric Effects: The 4-methyl group may hinder transmetalation; use bulky ligands (e.g., SPhos) to mitigate .
  • Optimization: Screen bases (K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. DMF) to maximize yield.
  • Monitoring: Track coupling efficiency via ¹H NMR (disappearance of aromatic proton signals adjacent to iodine) .

Q. How can computational modeling predict regioselectivity in further functionalization reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate Fukui indices for electrophilic attack.
  • Reactivity Prediction: The 3-position (para to nitrile) is most electrophilic due to nitro and nitrile conjugation.
  • Experimental Validation: Perform bromination (NBS, AIBN) and compare predicted vs. observed product ratios .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzonitriles?

Methodological Answer:

  • Disorder Modeling: Use SHELXL’s PART instruction to model disordered iodine or nitro groups.
  • Twinning Analysis: Apply TWIN/BASF commands in SHELX for non-merohedral twinning.
  • Validation: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Q. How to design kinetic vs. thermodynamic control experiments for nitration/iodination steps?

Methodological Answer:

  • Kinetic Control: Low temperature (-10°C), short reaction time (2 hr) favors mono-nitration at the 2-position.
  • Thermodynamic Control: Prolonged heating (80°C, 24 hr) may lead to di-nitration; monitor via TLC.
  • Catalyst Screening: Compare HNO₃/H₂SO₄ vs. acetyl nitrate for regioselectivity .

Contradiction Analysis & Optimization

Q. Why do conflicting reports exist about the stability of this compound under basic conditions?

Methodological Answer:

  • Hypothesis: Decomposition pathways (e.g., nitrile hydrolysis) depend on base strength and solvent polarity.
  • Testing: Expose the compound to NaOH (aqueous vs. methanolic) and analyze degradation products via LC-MS.
  • Mitigation: Use aprotic solvents (DMF) and mild bases (K₂CO₃) in reactions .

Q. How to optimize reaction conditions to suppress competing pathways during iodination?

Methodological Answer:

  • Competing Pathways: Iodine may act as an electrophile or oxidant.
  • Additives: Introduce silver salts (AgOTf) to scavenge iodide byproducts and enhance regioselectivity.
  • Solvent Effects: Polar solvents (AcOH) stabilize transition states for directed iodination .

Q. What advanced techniques validate the compound’s role as a photoaffinity labeling agent?

Methodological Answer:

  • Photoactivation: Irradiate at 365 nm to generate nitrene intermediates for crosslinking.
  • Mass Spectrometry: Use HDX-MS to identify binding sites in target proteins.
  • Control Experiments: Compare with non-photoactive analogs to confirm specificity .

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